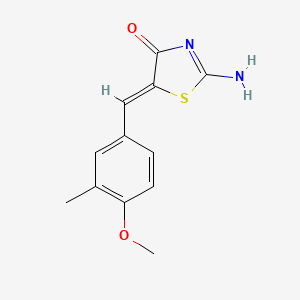![molecular formula C21H23F2NO2 B5407621 2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5407621.png)
2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol, also known as DPPEP, is a chemical compound that has gained significant attention in the field of scientific research. DPPEP is a selective dopamine D1 receptor agonist that has been found to exhibit potential therapeutic effects in various neurological and psychiatric disorders.
作用机制
2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol exerts its pharmacological effects by selectively binding to dopamine D1 receptors and activating the cAMP signaling pathway. This activation leads to the phosphorylation of various downstream proteins, which ultimately results in the enhancement of dopaminergic neurotransmission. This compound has also been found to modulate the activity of glutamatergic and GABAergic neurons, which are involved in the regulation of cognitive and emotional functions.
Biochemical and Physiological Effects:
This compound has been found to enhance cognitive functions such as working memory, attention, and learning. This compound has also been found to exhibit antidepressant and anxiolytic effects, indicating its potential therapeutic applications in the treatment of mood disorders. Furthermore, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol has several advantages for lab experiments, including its high purity, stability, and selectivity for dopamine D1 receptors. However, this compound also has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability in vivo. Furthermore, this compound has not been extensively studied for its potential side effects, indicating the need for further research in this area.
未来方向
2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol has several potential future directions for scientific research, including its potential therapeutic applications in various neurological and psychiatric disorders. Future research could focus on optimizing the synthesis method of this compound to improve its bioavailability and pharmacokinetic properties. Furthermore, future research could investigate the potential side effects of this compound and its long-term safety profile. Finally, future research could explore the potential synergistic effects of this compound with other pharmacological agents, which may enhance its therapeutic efficacy.
合成方法
2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol can be synthesized using a multistep process that involves the reaction of 2-(2-hydroxyethyl)phenol with 2-(2-chloroethyl)-1-piperidinecarboxylate in the presence of a base to yield the intermediate product, which is then reacted with 2,4-difluorobenzaldehyde in the presence of a reducing agent to obtain this compound. The synthesis method of this compound has been optimized to yield high purity and yield, making it suitable for various scientific research applications.
科学研究应用
2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound has been found to selectively activate dopamine D1 receptors, which are involved in the regulation of cognitive, emotional, and motor functions. This compound has also been found to enhance the release of dopamine in the prefrontal cortex, which is associated with cognitive functions such as working memory and attention.
属性
IUPAC Name |
1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-2-(2-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO2/c22-18-10-9-16(19(23)13-18)8-7-15-4-3-11-24(14-15)21(26)12-17-5-1-2-6-20(17)25/h1-2,5-6,9-10,13,15,25H,3-4,7-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIBRAOPRSGTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2O)CCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5407540.png)
![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5407545.png)

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407563.png)

![1-[(4-methoxy-1-piperidinyl)sulfonyl]-2-(2-phenylethyl)piperidine](/img/structure/B5407575.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5407583.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-isoxazolesulfonamide](/img/structure/B5407593.png)
![2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5407626.png)
![4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid](/img/structure/B5407631.png)
![4-{[2-(1-benzofuran-5-yl)-1H-imidazol-1-yl]methyl}-1-ethyl-1H-pyrazole](/img/structure/B5407633.png)
![2-{[3-(4-methoxy-3,5-dimethylbenzoyl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5407639.png)
![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5407646.png)
